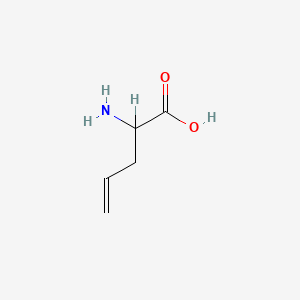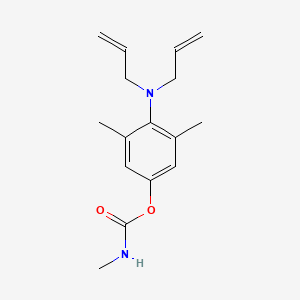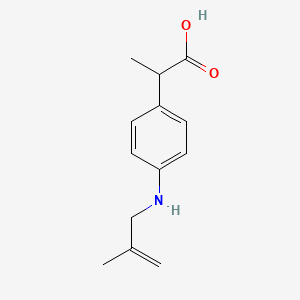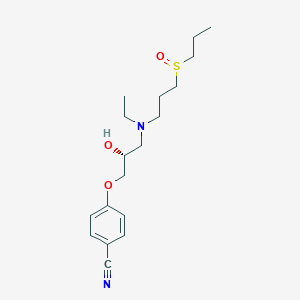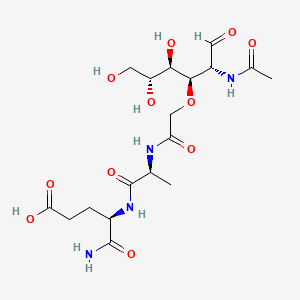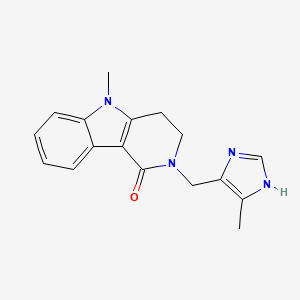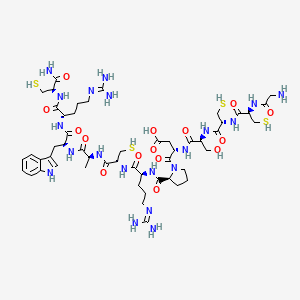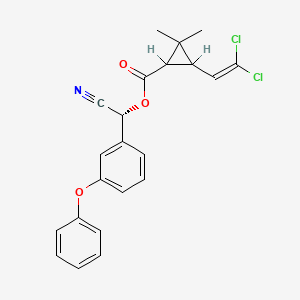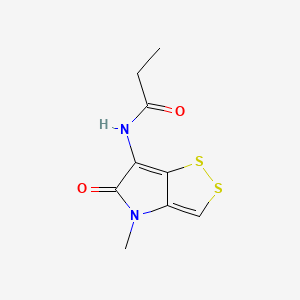
Aureothricin
Overview
Description
Aureothricin is the earliest reported Dithiolopyrrolone (DTP). It was first isolated in 1948 by Umezawa and co-workers as a yellow crystalline solid from Streptomyces strain no. 26A related to Nocardia farcinica .
Synthesis Analysis
Dithiolopyrrolones, including this compound, are characterized by an electronically unique bicyclic structure, which contains a compact disulfide bridge between two enethiols . The genes involved in holomycin biosynthesis in S. clavuligerus were named hlm A through M .Molecular Structure Analysis
This compound is a dithiolopyrrolone antibiotic that is 4,5-dihydro[1,2]dithiolo[4,3-b]pyrrole in which the hydrogens at positions 4,5 and 6 have been replaced by methyl, oxo and propanoylamino groups, respectively .Physical And Chemical Properties Analysis
This compound is a yellow to orange solid . It is stable in air. When anhydr dec 260-270° (sublimes near 200°). It is practically insoluble in water; slightly soluble in ethyl acetate, butyl acetate, acetone, benzene, ether, alcohol .Scientific Research Applications
Unique Chemical Structure and Antimicrobial Activity
Aureothricin, like other dithiolopyrrolones, possesses a distinct pyrrolinonodithiole skeleton, which is linked to two variable acyl groups. This unique structure contributes to its broad-spectrum antibacterial activity, effective against various microorganisms including Gram-positive and Gram-negative bacteria, and even certain parasites. The exact mechanism of action of this compound is not fully established, but it is believed to inhibit RNA synthesis, similar to other dithiolopyrrolones like holomycin. Such antibiotics are known for their ability to inhibit the growth of clinically relevant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA).
Biosynthesis and Genetic Studies
Scientific research has also delved into the biosynthesis of this compound. Understanding the biosynthetic pathways of such compounds is crucial for developing methods to enhance their production and potentially modify their structures for specific applications. For instance, the production of this compound is influenced by various factors in the microbial fermentation process, and studying these factors can help optimize antibiotic yield. Additionally, the genetic aspects of this compound production, such as the role of plasmids in its synthesis by Streptomyces species, have been a subject of interest. These studies contribute to a broader understanding of antibiotic production in microorganisms and can inform strategies for industrial-scale production
.
Potential Antitumor Activities
Apart from its antimicrobial properties, some dithiolopyrrolone derivatives, including this compound, have shown promising antitumor activities. This aspect of this compound's bioactivity has opened up avenues for research into its potential application in cancer treatment. The exploration of the antitumor properties of such antibiotics is part of a larger effort to discover new therapeutic agents with novel mechanisms of action against cancer cells.
Mechanism of Action
Target of Action
Aureothricin primarily targets bacteria . It has been shown to inhibit the adhesion of human umbilical vein endothelial cells (HUVECs) to vitronectin .
Mode of Action
This compound interacts with its targets by inhibiting their adhesion to vitronectin . This interaction results in the disruption of bacterial processes, thereby exhibiting its antibiotic activity .
Biochemical Pathways
It is known that this compound is a by-product of the thiolutin fermentation in various streptomyces species .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing the adhesion of bacteria to vitronectin, this compound disrupts essential bacterial processes, leading to their eventual death .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, this compound is produced by Streptomyces sp. JCK-8055, which was isolated from the root of pepper . This suggests that the production and activity of this compound may be influenced by the specific environmental conditions associated with the root microbiome of pepper plants .
Safety and Hazards
Aureothricin is classified as Acute Toxicity, Ingestion Cat.3 H301 Toxic if swallowed, Acute Toxicity, Dermal Cat.3 H311 Toxic if in contact with skin, Acute Toxicity, Inhalation Cat.3 H331 Toxic if inhaled . It is advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
Dithiolopyrrolones, including Aureothricin, have been shown to exhibit potent and selective anticancer activity . Despite this promising profile, there is still much unknown about the mechanisms of action for DTPs . Therefore, future research could focus on elucidating these mechanisms and exploring the potential of this compound and other dithiolopyrrolones in cancer treatment.
properties
IUPAC Name |
N-(4-methyl-5-oxodithiolo[4,3-b]pyrrol-6-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O2S2/c1-3-6(12)10-7-8-5(4-14-15-8)11(2)9(7)13/h4H,3H2,1-2H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGZYFXMSMFMTSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C2C(=CSS2)N(C1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205993 | |
| Record name | Aureothricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
574-95-8 | |
| Record name | Aureothricin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000574958 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aureothricin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | AUREOTHRICIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0KX00L19Q2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



